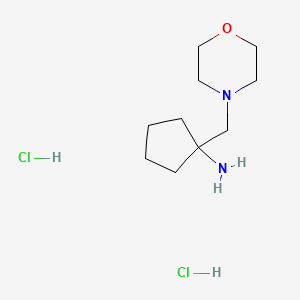

1-(Morpholinomethyl)cyclopentanamine dihydrochloride

Description

Properties

IUPAC Name |

1-(morpholin-4-ylmethyl)cyclopentan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.2ClH/c11-10(3-1-2-4-10)9-12-5-7-13-8-6-12;;/h1-9,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPNDNHTYPCOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN2CCOCC2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Morpholinomethyl)cyclopentanamine dihydrochloride is a compound with significant biological activity, primarily investigated for its potential therapeutic applications. This article reviews its biological mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound (CAS No. 1422344-47-5) is characterized by a cyclopentane ring substituted with a morpholinomethyl group. This unique structure contributes to its interaction with biological targets, particularly within the central nervous system.

Target Interaction

The primary biological target of this compound is the serotonin receptor (5-HT receptor) . The compound functions as an inhibitor of serotonin reuptake, which increases serotonin levels in the synaptic cleft, enhancing serotonergic signaling. This mechanism is crucial for its potential antidepressant effects and modulation of mood disorders.

Biochemical Pathways

The compound's action influences several biochemical pathways:

- Serotonergic Pathway : By inhibiting serotonin reuptake, it affects mood regulation and anxiety levels.

- Neurotransmitter Modulation : The compound also interacts with other neurotransmitter systems, although its primary action is on serotonin.

Cellular Effects

Research indicates that this compound impacts various cellular processes:

- Gene Expression : It alters the expression of genes involved in neurotransmitter synthesis and metabolism.

- Cell Signaling : The compound modulates signaling pathways related to neuronal survival and plasticity .

Dosage Effects in Animal Models

In animal studies, varying dosages of this compound have demonstrated:

- Low Doses : Beneficial effects on neurotransmitter levels without significant adverse effects.

- High Doses : Potential toxicity and altered behavioral responses .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated antidepressant-like behavior in rodent models with increased serotonin levels. |

| Study B | Showed modulation of anxiety-related behaviors through serotonergic pathways. |

| Study C | Investigated the compound's pharmacokinetics, revealing effective absorption and distribution in neural tissues. |

These studies underscore the compound's potential therapeutic applications in treating mood disorders and anxiety.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physicochemical, and functional properties of 1-(Morpholinomethyl)cyclopentanamine dihydrochloride with analogous compounds:

Key Observations :

Structural Variations: Morpholine vs. Dimethylamino: Morpholine derivatives (e.g., the target compound) exhibit higher polarity and hydrogen-bonding capacity compared to dimethylamino-substituted analogs (e.g., C$8$H${20}$Cl$2$N$2$), which may influence bioavailability and target selectivity .

Pharmacological Implications :

- Morpholine-containing compounds (e.g., berotralstat dihydrochloride ) are often designed as enzyme inhibitors due to morpholine’s ability to engage in hydrogen bonding and electrostatic interactions.

- Chlorophenyl-substituted analogs (e.g., ) may exhibit enhanced receptor binding via aromatic interactions, though at the cost of reduced solubility.

Synthetic Routes :

- Reductive amination (used in ARN5187 synthesis ) is a plausible method for synthesizing the target compound, given the prevalence of this technique in generating amine derivatives.

- Salt formation (dihydrochloride) is a common strategy to improve crystallinity and stability, as seen in multiple analogs .

Safety and Handling: While specific safety data for the target compound are unavailable, analogous dihydrochloride salts (e.g., 2,4-diaminophenoxyethanol dihydrochloride ) require precautions such as skin/eye protection and proper ventilation during handling.

Preparation Methods

Mannich-Type Condensation

- Reactants: Cyclopentanamine, morpholine, and formaldehyde (commonly as formalin solution or paraformaldehyde).

- Reaction Conditions: Typically conducted in an alcoholic solvent such as ethanol or methanol, under mild heating (around 60–80°C) with stirring.

- Mechanism: The primary amine (cyclopentanamine) reacts with formaldehyde to form an iminium intermediate, which is then attacked by the nucleophilic morpholine nitrogen, yielding the morpholinomethyl-substituted cyclopentanamine.

- Isolation: The reaction mixture is cooled to precipitate the product or extracted with an organic solvent. The product is then purified by recrystallization.

Formation of Dihydrochloride Salt

- The free amine is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate).

- Hydrochloric acid gas or concentrated HCl solution is added to precipitate the dihydrochloride salt.

- The salt is filtered, washed, and dried under vacuum.

Research Findings and Data

While direct literature specifically on this compound is scarce, related Mannich reactions of primary amines with formaldehyde and secondary amines have been extensively studied. For example, Grillot and Schaffrath (1959) demonstrated the condensation of primary aliphatic amines with formaldehyde and secondary amines to form aminomethylated products under mild conditions, with good yields and purity after crystallization.

Comparative Data Table of Related Aminomethylation Reactions

| Parameter | Typical Conditions | Observations | Yield (%) | Purification Method |

|---|---|---|---|---|

| Primary amine + formaldehyde + morpholine | Ethanol, 60–80°C, 2–4 hours stirring | Formation of morpholinomethylated amine | 50–85 | Recrystallization from ethanol or ligroin |

| Salt formation (HCl addition) | Room temperature, ethanol solvent | Precipitation of dihydrochloride salt | 90–95 | Filtration and drying |

Notes on Reaction Optimization

- Mole Ratios: Equimolar amounts of cyclopentanamine, morpholine, and formaldehyde typically give the best selectivity.

- Solvent Choice: Alcoholic solvents facilitate solubility and reaction kinetics.

- Temperature Control: Moderate heating avoids side reactions such as polymerization of formaldehyde.

- Purity: Recrystallization from ethanol or ligroin enhances product purity.

- Salt Formation: Using an excess of HCl ensures complete conversion to dihydrochloride salt, improving stability and handling.

Q & A

Q. How should researchers address discrepancies in the compound’s reported pharmacokinetic profiles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.